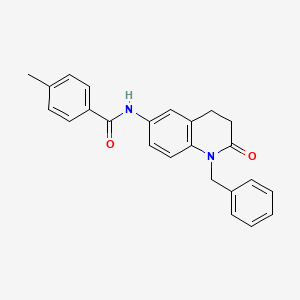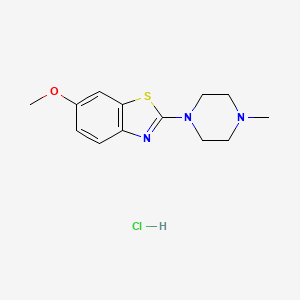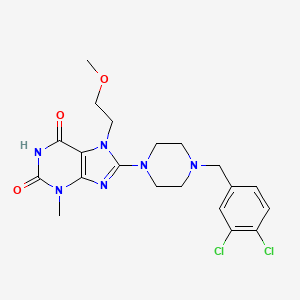![molecular formula C28H26N4O2 B6489054 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1185103-52-9](/img/structure/B6489054.png)
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide" is a synthetic compound that belongs to the class of pyrimidoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide" involves a multi-step reaction process:
Step 1: Synthesis begins with the preparation of the 3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole core structure. This is typically achieved through the condensation of appropriate starting materials, often under acidic or basic conditions.
Step 2: The intermediate compound is then acylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Step 3: The final step involves the substitution of the hydrogen on the acetamide nitrogen with the isopropylphenyl group using appropriate reagents and conditions, such as a palladium-catalyzed coupling reaction.
Industrial Production Methods:
Industrially, the compound can be synthesized in large batches using automated reactors that control reaction conditions precisely to ensure high yield and purity. Parameters like temperature, pressure, and pH are meticulously monitored and adjusted to optimize the production process.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl group within the pyrimidoindole structure, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions are common, especially at the aromatic rings, where electrophilic substitution can occur under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products Formed:
Oxidized derivatives, such as carboxylic acids or aldehydes from the benzyl group.
Reduced derivatives, such as alcohols or amines.
Substituted derivatives, depending on the nature of the substituent added to the aromatic rings.
Scientific Research Applications
The compound "2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide" has a wide range of applications:
Chemistry: Utilized in the synthesis of more complex organic molecules. Its reactive sites make it a versatile intermediate.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways in disease.
Industry: Used as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
It binds to enzymes or receptors, modulating their activity. For example, in an anticancer context, it might inhibit a particular enzyme necessary for cancer cell proliferation.
The pathways involved often include signaling pathways critical for cell growth and survival. This can lead to altered cellular responses, such as apoptosis (programmed cell death) or inhibition of cell division.
Comparison with Similar Compounds
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide: Lacks the isopropylphenyl group, which might lead to different reactivity and activity profiles.
3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole:
Exploring this compound offers a fascinating glimpse into the complexity and versatility of organic chemistry
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-19(2)21-12-14-22(15-13-21)30-25(33)17-32-24-11-7-6-10-23(24)26-27(32)28(34)31(18-29-26)16-20-8-4-3-5-9-20/h3-15,18-19H,16-17H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPIZQSIWJDBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide](/img/structure/B6488974.png)
![8-(4-fluorophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488981.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)
![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)
![N-(2-chloro-4-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489009.png)
![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)
![N-(4-bromo-3-methylphenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489014.png)
![5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489022.png)


